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Compound of Interest

Compound Name: 2-BROMO-2-BUTENE

Cat. No.: B089217

This guide provides a comprehensive overview of the spectroscopic data for (Z)-2-bromo-2-
butene, tailored for researchers, scientists, and professionals in drug development. It includes
key spectroscopic data, detailed experimental protocols, and a logical workflow for isomeric
differentiation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (Z)-2-bromo-2-butene. Data for
the (E)-isomer is also provided for comparative purposes, as these isomers are often present
together in mixtures.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (8)

Compound Multiplicity Assignment
[pPpm]

(2)-2-bromo-2-butene ~5.5-6.0 Quartet (q) =CH-

~2.0-2.5 Singlet (s) -C(Br)CH3

~1.5-2.0 Doublet (d) =CHCH3

(E)-2-bromo-2-butene  ~5.5-6.0 Quartet (q) =CH-

~2.0-2.5 Singlet (s) -C(Br)CH3

~1.5-2.0 Doublet (d) =CHCH3
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Note: The 1H NMR spectra of (Z)- and (E)-2-bromo-2-butene are very similar in one-
dimensional experiments, making unambiguous distinction difficult without further analysis like
2D NMR (NOESY).[1]

Table 2: 13C NMR Spectroscopic Data

Compound Chemical Shift (d) [ppm] Assignment
(2)-2-bromo-2-butene ~12 (approx.) =CHCH3
~124 (approx.) =CH-

(E)-2-bromo-2-butene ~17 (approx.) =CHCH3
~126 (approx.) =CH-

Note: The chemical shifts are approximated based on data for analogous compounds like Z-
and E-but-2-ene.[2] The bromine substituent will influence the exact chemical shifts.

Table 3: Infrared (IR) Spectroscopy Data

Compound Wavenumber (cm-1) Assignment

2-bromo-2-butene (mixture of

somers) ~2975-2860 C-H stretch (sp3)
~3040-3010 =C-H stretch (sp2)

~1640-1645 C=C stretch

~730-665 =C-H bend (Z-isomer)

~980-960 =C-H bend (E-isomer)

~650-550 C-Br stretch

Note: The out-of-plane =C-H bending vibrations are often diagnostic for distinguishing between
cis (Z) and trans (E) isomers in alkenes.[2][3][4]

Table 4: Mass Spectrometry Data
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Compound m/z Relative Intensity Assignment

[M]+ (Molecular ion

peak, showing

2-bromo-2-butene 134/136 Varies o
bromine isotope
pattern)

55 High [C4HT]+

29 High [C2H5]+

27 High [C2H3]+

Note: The mass spectrum is characterized by the presence of the molecular ion peak as a

doublet with approximately equal intensity, which is characteristic of a compound containing

one bromine atom (79Br and 81Br isotopes).[5][6]

Experimental Protocols

The following are general experimental protocols for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of the liquid (Z)-2-bromo-2-butene sample is dissolved
in a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) is added as an internal standard (6 = 0.00 ppm).

1H NMR Acquisition: The 1H NMR spectrum is acquired on a 400 MHz (or higher)
spectrometer.[7] Key parameters include a sufficient number of scans to obtain a good
signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that
encompasses all expected proton resonances.

13C NMR Acquisition: The 13C NMR spectrum is acquired on the same instrument. Proton
decoupling is typically used to simplify the spectrum to single lines for each unique carbon
atom.[8] A larger number of scans is usually required for 13C NMR due to the low natural
abundance of the 13C isotope.[9]
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o Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the
internal TMS standard.

Infrared (IR) Spectroscopy

o Sample Preparation: For a neat liquid sample, a drop of (Z)-2-bromo-2-butene is placed
between two KBr or NaCl plates to form a thin film.[10] Alternatively, for Attenuated Total
Reflectance (ATR)-FTIR, a drop of the sample is placed directly onto the ATR crystal.[11][12]

e Background Spectrum: A background spectrum of the clean, empty sample holder (KBr/NaCl
plates or ATR crystal) is recorded.

o Sample Spectrum Acquisition: The prepared sample is placed in the spectrometer, and the
IR spectrum is recorded, typically in the range of 4000-400 cm-1.[11] Multiple scans are
averaged to improve the signal-to-noise ratio.

» Data Processing: The final spectrum is presented in terms of transmittance or absorbance as
a function of wavenumber (cm-1). The background spectrum is automatically subtracted from
the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass
spectrometer, often via a gas chromatograph (GC-MS) for separation of isomers and
impurities.

 lonization: Electron lonization (EIl) is a common method for this type of molecule. The sample
molecules in the gas phase are bombarded with a high-energy electron beam (typically 70
eV), causing ionization and fragmentation.[13][14]

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of relative ion abundance versus m/z.[3]
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Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic identification and
differentiation of (Z2)- and (E)-2-bromo-2-butene.
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Caption: Workflow for the spectroscopic identification of (Z)- and (E)-2-bromo-2-butene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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